tert-Butyl diethylphosphonoacetate

Catalog No.
S673682
CAS No.
27784-76-5
M.F
C10H21O5P
M. Wt
252.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl diethylphosphonoacetate

CAS Number

27784-76-5

Product Name

tert-Butyl diethylphosphonoacetate

IUPAC Name

tert-butyl 2-diethoxyphosphorylacetate

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3

InChI Key

NFEGNISFSSLEGU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC

Synonyms

ert-Butyl (diethoxyphosphinyl)acetate; tert-Butyl 2-(diethoxyphosphinyl)acetate; tert-Butyl 2-(diethoxyphosphoryl)acetate; tert-Butyl 2-(diethylphosphono)acetate; tert-Butyl diethyl phosphonoacetate; (Diethoxyphosphinyl)acetic Acid; 1,1-Dimethylethyl

Canonical SMILES

CCOP(=O)(CC(=O)OC(C)(C)C)OCC
  • Wittig-Horner reaction

    This reaction utilizes tert-Butyl diethylphosphonoacetate as a carbanion precursor to form carbon-carbon double bonds. This approach has been employed in the synthesis of potential antitumor agents, such as hydroxymethylated dihydroxyvitamin D3 analogs [].

  • C-C bond formation through four-component coupling

    This method involves the reaction of an aldehyde, a primary amine, a carboxylic acid, and tert-Butyl diethylphosphonoacetate, mediated by a catalyst, to form a substituted olefin. This approach has been used for the efficient synthesis of the DPP4 inhibitor, ABT-341 [].

  • Synthesis of phosphopeptide mimetics

    These are molecules that mimic the structure and function of naturally occurring phosphorylated peptides. By incorporating tert-Butyl diethylphosphonoacetate into their structure, researchers can create prodrugs that target specific protein domains, such as the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat 3) [].

  • Synthesis of α,β-unsaturated esters, fluorides, and nitriles

    This reaction utilizes tert-Butyl diethylphosphonoacetate and a bicyclic triaminophosphine catalyst to form various unsaturated functional groups from aldehydes and ketones [].

  • Synthesis of amidopropenyl hydroxamates

    These molecules have been studied for their potential as human histone deacetylase (HDAC) inhibitors, enzymes involved in gene regulation. tert-Butyl diethylphosphonoacetate serves as a key starting material in their synthesis [].

Other Potential Applications

While not as extensively studied as its applications in organic synthesis, tert-Butyl diethylphosphonoacetate has also been investigated for its potential in other areas of scientific research, including:

  • Material science

    As a precursor for the development of flame retardant polymers [].

  • Biomedical research

    As a potential scaffold for the development of new drugs and therapeutic agents [].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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